molecular formula C21H20ClNO4 B162956 5,6-Dihydro-9,10-dimethoxy-13-methylbenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium chloride CAS No. 54260-72-9

5,6-Dihydro-9,10-dimethoxy-13-methylbenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium chloride

Cat. No.: B162956
CAS No.: 54260-72-9
M. Wt: 385.8 g/mol
InChI Key: MLEFNGNLISNJEQ-UHFFFAOYSA-M
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Description

13-Methylberberine (13-MB) (chloride) is a 13-methyl-substituted derivative of berberine. Berberine is a widely distributed berberidaceaen alkaloid found in plant tissues that has antibacterial, anti-inflammatory, antitumor, anti-obesity, and hypercholesterolemic activity. 13-MB has improved antibacterial activity against S. aureus (MIC = 125 µg/ml) and improved antitumor activity with a mean GI50 value of 11.7 µM, as compared to berberine. 13-MB also induces down-regulation of adipocyte differentiation transcription factors, reduces de novo lipid synthesis, and accumulates in murine 3T3-L1 adipocytes at higher levels than berberine, suggesting improved anti-obesity activity.

Mechanism of Action

Target of Action

13-Methylberberine primarily targets peroxisome proliferator-activated receptor gamma (PPARγ) , CCAAT enhancer binding protein alpha (C/EBPα) , and sterol regulatory element binding protein 1 (SREBP-1) . These are the main adipocyte differentiation transcription factors . Their role is crucial in the regulation of lipid metabolism and adipogenesis .

Mode of Action

13-Methylberberine interacts with its targets by down-regulating their expression . This results in reduced protein levels of PPARγ, C/EBPα, and SREBP-1 . The compound’s lipid-reducing effect is attenuated by an AMP-activated protein kinase (AMPK) inhibitor, indicating that the effect of this compound requires the AMPK signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by 13-Methylberberine is the AMPK signaling pathway . This pathway plays a critical role in cellular energy homeostasis and is a target for treating metabolic syndrome . Downstream effects include decreased Akt phosphorylation, suggesting reduced de novo lipid synthesis .

Pharmacokinetics

The C-13 methyl substitution of berberine increases its accumulation in treated cells . This suggests that 13-Methylberberine has improved absorption and higher accumulation compared to berberine . .

Result of Action

The primary molecular effect of 13-Methylberberine’s action is the reduction of lipid accumulation . This is achieved through the down-regulation of key adipocyte differentiation transcription factors and their target genes . On a cellular level, this results in potent anti-adipogenic effects, making 13-Methylberberine a potential anti-obesity drug .

Biochemical Analysis

Biochemical Properties

13-Methylberberine interacts with several enzymes, proteins, and other biomolecules. It down-regulates the expression of the main adipocyte differentiation transcription factors, peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT enhancer binding protein alpha (C/EBPα), as well as their target genes . The lipid-reducing effect of 13-Methylberberine was attenuated by an AMP-activated protein kinase (AMPK) inhibitor, indicating that the effect of this compound requires the AMPK signaling pathway .

Cellular Effects

13-Methylberberine has significant effects on various types of cells and cellular processes. It has been found to have stronger anti-adipogenic effects on mouse 3T3-L1 cells . It also improves endothelial dysfunction by inhibiting NLRP3 inflammasome activation via autophagy induction in human umbilical vein endothelial cells .

Molecular Mechanism

At the molecular level, 13-Methylberberine exerts its effects through several mechanisms. It reduces PPARγ, C/EBPα, and sterol regulatory element binding protein 1 (SREBP-1) protein levels . It also suppresses NLRP3 inflammasome activation and promotes autophagy induction in human umbilical vein endothelial cells .

Transport and Distribution

13-Methylberberine is transported and distributed within cells and tissues. C-13 methyl substitution of berberine increased its accumulation in treated cells, suggesting that 13-Methylberberine has improved absorption and higher accumulation compared to berberine .

Properties

IUPAC Name

16,17-dimethoxy-21-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20NO4.ClH/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22;/h4-5,8-10H,6-7,11H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEFNGNLISNJEQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)OC)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969276
Record name 9,10-Dimethoxy-13-methyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54260-72-9
Record name 13-Methylberberine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054260729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC299531
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Dimethoxy-13-methyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-9,10-dimethoxy-13-methylbenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium chloride
Reactant of Route 2
5,6-Dihydro-9,10-dimethoxy-13-methylbenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium chloride
Reactant of Route 3
5,6-Dihydro-9,10-dimethoxy-13-methylbenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium chloride
Reactant of Route 4
5,6-Dihydro-9,10-dimethoxy-13-methylbenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium chloride
Reactant of Route 5
5,6-Dihydro-9,10-dimethoxy-13-methylbenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium chloride
Reactant of Route 6
5,6-Dihydro-9,10-dimethoxy-13-methylbenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium chloride

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